- Composite Tetraheteroarylenes and Related Higher Cyclic Oligomers of Heteroarenes Produced by Palladium-Catalyzed Direct CouplingBulletin of the Chemical Society of Japan, 2019, 92(12), 2030-2037,
Cas no 92629-11-3 (5-bromo-2-phenyl-1,3-oxazole)

5-bromo-2-phenyl-1,3-oxazole structure
Nome del prodotto:5-bromo-2-phenyl-1,3-oxazole
Numero CAS:92629-11-3
MF:C9H6BrNO
MW:224.054041385651
MDL:MFCD00466256
CID:802979
5-bromo-2-phenyl-1,3-oxazole Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-Bromo-2-phenyloxazole
- 1-(4-IODOPHENYL)PYRROLE
- 5-bromo-2-phenyl-1,3-oxazole
- Oxazole,5-bromo-2-phenyl-
- OXAZOLE,5-BROMO-2-PHENYL
- Oxazole, 5-bromo-2-phenyl-
- 2-Phenyl-5-bromooxazole
- 5-bromo-2-phenyl-Oxazole
- MSXVETKZQOUBNB-UHFFFAOYSA-N
- BCP23313
- CB0136
- FCH1322038
- SY104153
- AB1010315
- AX8102830
- Y6510
- ST24044455
- 5-Bromo-2-phenyloxazole (ACI)
-
- MDL: MFCD00466256
- Inchi: 1S/C9H6BrNO/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H
- Chiave InChI: MSXVETKZQOUBNB-UHFFFAOYSA-N
- Sorrisi: BrC1=CN=C(C2C=CC=CC=2)O1
Proprietà calcolate
- Massa esatta: 222.96300
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 1
- Complessità: 148
- Superficie polare topologica: 26
Proprietà sperimentali
- Densità: 1.524±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 60-65°C
- Punto di ebollizione: 308.3°C at 760 mmHg
- Solubilità: Molto leggermente solubile (0,11 g/l) (25°C),
- PSA: 26.03000
- LogP: 3.10410
5-bromo-2-phenyl-1,3-oxazole Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H332-H335
- Dichiarazione di avvertimento: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Condizioni di conservazione:Inert atmosphere,2-8°C
5-bromo-2-phenyl-1,3-oxazole Dati doganali
- CODICE SA:2934999090
- Dati doganali:
Codice doganale cinese:
2934999090Panoramica:
293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
5-bromo-2-phenyl-1,3-oxazole Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | B997438-500mg |
5-Bromo-2-phenyloxazole |
92629-11-3 | 500mg |
$ 259.00 | 2023-04-18 | ||
Chemenu | CM191137-1g |
5-Bromo-2-phenyloxazole |
92629-11-3 | 97% | 1g |
$163 | 2021-08-05 | |
abcr | AB435953-250 mg |
5-Bromo-2-phenyloxazole, 95%; . |
92629-11-3 | 95% | 250MG |
€98.50 | 2023-07-18 | |
abcr | AB435953-5 g |
5-Bromo-2-phenyloxazole, 95%; . |
92629-11-3 | 95% | 5g |
€809.80 | 2023-07-18 | |
TRC | B997438-10mg |
5-Bromo-2-phenyloxazole |
92629-11-3 | 10mg |
45.00 | 2021-08-15 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BQ223-50mg |
5-bromo-2-phenyl-1,3-oxazole |
92629-11-3 | 97% | 50mg |
143.0CNY | 2021-07-13 | |
TRC | B997438-50mg |
5-Bromo-2-phenyloxazole |
92629-11-3 | 50mg |
110.00 | 2021-08-15 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BQ223-100mg |
5-bromo-2-phenyl-1,3-oxazole |
92629-11-3 | 97% | 100mg |
312CNY | 2021-05-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BQ223-1g |
5-bromo-2-phenyl-1,3-oxazole |
92629-11-3 | 97% | 1g |
1256.0CNY | 2021-07-13 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BQ223-250mg |
5-bromo-2-phenyl-1,3-oxazole |
92629-11-3 | 97% | 250mg |
661CNY | 2021-05-08 |
5-bromo-2-phenyl-1,3-oxazole Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; overnight, reflux
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 22 h, rt → 80 °C
Riferimento
- Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic AminesJournal of the American Chemical Society, 2023, 145(6), 3323-3329,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Azobisisobutyronitrile , N-Bromosuccinimide Solvents: Carbon tetrachloride ; 1 h, reflux; reflux → rt
Riferimento
- Preparation of 5-substituted oxazoles by using oxazol-5-ylboronic acids, Japan, , ,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Azobisisobutyronitrile , N-Bromosuccinimide Solvents: Carbon tetrachloride
Riferimento
- Synthesis of 2-aryl- and 5-alkyl-2-aryloxazoles from 2-aryl-5-bromooxazolesSynthesis, 1989, (11), 873-4,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 40 min, -78 °C
1.2 Reagents: 1,2-Dibromoethane ; -78 °C; overnight, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: 1,2-Dibromoethane ; -78 °C; overnight, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki-Miyaura Reactions of Bromooxazole Building BlocksEuropean Journal of Organic Chemistry, 2019, 2019(18), 2884-2898,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 2 h, rt → 85 °C
Riferimento
- Preparation of heterocyclic compounds as delta-5 desaturase inhibitors and methods of use, World Intellectual Property Organization, , ,
Synthetic Routes 7
Condizioni di reazione
Riferimento
- Competing Pathways in the Azomethine Ylide Route to Indoloquinones: An Improved Procedure for the Generation of a Transient 4-Oxazoline from the Oxazolium SaltJournal of Organic Chemistry, 1997, 62(14), 4763-4769,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide
Riferimento
- Versatile Photochemical Reactivity of Diverse Substituted 2-, 4- and 5-(o-Vinylstyryl)oxazolesEuropean Journal of Organic Chemistry, 2018, 2018(4), 515-524,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Bromine
Riferimento
- Synthesis and electrophilic substitution reactions of 2-phenyloxazoleKhimiya Geterotsiklicheskikh Soedinenii, 1984, (7), 881-4,
5-bromo-2-phenyl-1,3-oxazole Raw materials
5-bromo-2-phenyl-1,3-oxazole Preparation Products
5-bromo-2-phenyl-1,3-oxazole Letteratura correlata
-
Kenneth J. Broadley,Maxime G. P. Buffat,Erica Burnell,Robin H. Davies,Xavier Moreau,Stephen Snee,Eric J. Thomas Org. Biomol. Chem. 2016 14 2057
-
Michael Schnürch,Markus Spina,Ather Farooq Khan,Marko D. Mihovilovic,Peter Stanetty Chem. Soc. Rev. 2007 36 1046
92629-11-3 (5-bromo-2-phenyl-1,3-oxazole) Prodotti correlati
- 2089505-80-4(4-2-(4-fluorophenyl)ethenylpiperidine)
- 1971007-90-5(MMB-FUBICA)
- 2172505-28-9(2-(methoxymethyl)-5-propyloxolane-3-carboxylic acid)
- 1368890-59-8(1-methyl-2-4-(propan-2-yloxy)phenylpiperazine)
- 332118-07-7(4-(6-chloro-4-phenylquinazolin-2-yl)amino-N-(2,6-dimethylphenyl)benzamide)
- 1019491-36-1(N-(butan-2-yl)-5-fluoro-2-methylaniline)
- 2870652-44-9(1,3-Pyrrolidinedicarboxylic acid, 3-ethynyl-, 1-(phenylmethyl) ester )
- 565-71-9(DL-Isoserine)
- 1082806-61-8(3-(2H-1,3-benzodioxol-5-yl)pyrrolidine)
- 2386171-68-0(Benzene, 5-bromo-1-ethoxy-3-fluoro-2-methoxy-)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:92629-11-3)5-bromo-2-phenyl-1,3-oxazole

Purezza:99%/99%
Quantità:5g/25g
Prezzo ($):370.0/1802.0